Predicted Lipophilicity (LogP) Advantage Over De-Bromo Analog
The presence of the 4-bromo substituent in the target compound increases predicted lipophilicity by 1.5 logP units compared to the non-brominated analog N-isopropyl-2-methoxy-5-nitroaniline (logP 2.28 vs. 3.78), as calculated by ACD/Labs . This property is critical for optimizing passive membrane permeability and CNS penetration in drug discovery programs [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.78 (ACD/Labs LogP) |
| Comparator Or Baseline | N-Isopropyl-2-methoxy-5-nitroaniline: 2.28 (ACD/Labs LogP) |
| Quantified Difference | +1.5 logP units |
| Conditions | In silico prediction using ACD/Labs Percepta v14.0, pH 7.4 |
Why This Matters
Higher logP directly correlates with improved passive membrane permeability, a key determinant in oral bioavailability and blood-brain barrier penetration.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
